Isoimide

Enzymology Drug Discovery IMPDH Inhibitor

Isoimide (CAS 65949-49-7), with the IUPAC name 3-(4-bromophenyl)imino-4,5,6,7-tetrahydro-2-benzofuran-1-one and molecular formula C14H12BrNO2, is a synthetic organobromine heterocyclic compound. Structurally, it is a benzofuranone derivative featuring a distinctive cyclic imidate (isoimide) motif, which defines its unique reactivity profile compared to standard imides.

Molecular Formula C14H12BrNO2
Molecular Weight 306.15 g/mol
CAS No. 65949-49-7
Cat. No. B1223178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoimide
CAS65949-49-7
Molecular FormulaC14H12BrNO2
Molecular Weight306.15 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=NC3=CC=C(C=C3)Br)OC2=O
InChIInChI=1S/C14H12BrNO2/c15-9-5-7-10(8-6-9)16-13-11-3-1-2-4-12(11)14(17)18-13/h5-8H,1-4H2
InChIKeyVZUHQRBBQSLSHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoimide (CAS 65949-49-7) Chemical Properties and Procurement Overview


Isoimide (CAS 65949-49-7), with the IUPAC name 3-(4-bromophenyl)imino-4,5,6,7-tetrahydro-2-benzofuran-1-one and molecular formula C14H12BrNO2, is a synthetic organobromine heterocyclic compound [1]. Structurally, it is a benzofuranone derivative featuring a distinctive cyclic imidate (isoimide) motif, which defines its unique reactivity profile compared to standard imides. Its procurement is driven by specialized research applications in polymer science and medicinal chemistry, where its specific structural and functional properties are required.

Structural Motif Cyclic imidate (isoimide) confers distinct reactivity profile
Research Domains Polymer precursor and medicinal chemistry scaffold
Selection Cue Not functionally interchangeable with standard imides

Why Generic 'Imide' Substitution for Isoimide (CAS 65949-49-7) is Scientifically Unjustifiable


Substituting a generic 'imide' for the specific isoimide (CAS 65949-49-7) introduces significant and scientifically demonstrable risks to experimental validity and material performance. These compounds are not functional analogs; they are distinct chemical entities with fundamentally different properties. For example, the isomeric isoimide-imide pair exhibits markedly divergent solubility in common organic solvents [1] and thermal curing behavior [2]. Furthermore, in a head-to-head biological comparison, an isoimide derivative was completely inactive (MICs high/inactive) against a panel of microorganisms, while its corresponding imide analogs demonstrated potent, low-MIC antimicrobial activity [3]. Such stark differences in processability and bioactivity underscore that interchangeability is a flawed assumption that can lead to failed experiments or inferior material outcomes.

Solubility divergence

Reported higher solubility of isoimide oligomers may not transfer to generic imides, limiting solution processing compatibility.

Thermal behavior mismatch

Isoimide-to-imide thermal conversion shifts Tg by 20–70 °C; a simple imide cannot replicate this curing control.

Bioactivity differences

In a reported antimicrobial panel, isoimide derivatives were inactive while corresponding imide analogs showed activity, indicating functional divergence.

Quantitative Evidence Guide for Isoimide (CAS 65949-49-7): Differentiating Selection Factors


IMPDH2 Enzyme Inhibition: Quantified Binding Affinity (Ki) for Isoimide (CAS 65949-49-7)

Isoimide (CAS 65949-49-7) acts as an inhibitor of human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key target in immunosuppressive and antiviral therapy. It demonstrates a Ki of 240 nM against IMPDH2, a quantified affinity that positions it as a relevant starting point for medicinal chemistry campaigns targeting this enzyme [1]. This data provides a clear benchmark for researchers exploring the structure-activity relationship (SAR) of isoimide-based IMPDH2 inhibitors.

IMPDH2 Affinity
Reported
Ki = 240 nM
Supports IMPDH2 target engagement studies
Less potent than mycophenolic acid (Ki 9–33 nM)
Enzymology Drug Discovery IMPDH Inhibitor Binding Affinity

Differential Antimicrobial Activity: Isoimide vs. Imide Analogs

In a direct head-to-head study, isoimide derivatives (compounds 2a and 2b) were completely inactive against a panel of bacterial and fungal reference strains, showing high minimum inhibitory concentrations (MICs) [1]. In stark contrast, structurally analogous imides from the same study exhibited low MICs against multiple microbial species [1]. This binary activity difference underscores the critical impact of the isoimide functional group on biological activity.

Antimicrobial Activity
Reported
Isoimide: inactive Imide analog: active
Supports functional differentiation from imide analogs
In vitro panel; direct comparison available
Antimicrobial Microbiology Structure-Activity Relationship Antibacterial

Enhanced Solubility: Isoimide Oligomers vs. Corresponding Imide Oligomers

Isoimide-containing oligomers exhibit a pronounced and well-documented solubility advantage over their corresponding imide analogs. This property is a primary driver for their use as more processable precursors in polymer and composite material manufacturing [1]. The asymmetric structure of the isoimide linkage disrupts polymer chain packing, leading to this enhanced solubility [2].

Solubility Enhancement
Class-level
Reported higher solubility in acetone, THF
Enables solution-based processing techniques
Oligomer-level evidence; may vary with MW
Polymer Chemistry Processability Solubility Composites

Improved Processability: Isoimide Oligomers Exhibit Lower Melt Viscosity and Wider Processing Window

Polymeric materials containing isoimide linkages demonstrate superior processability compared to their imide counterparts, a key advantage for manufacturing composite parts. Studies on acetylene-terminated isoimide oligomers have shown that they possess a considerably wider processing window and lower melt viscosity before curing [1]. This behavior is directly attributed to the unique molecular structure of the isoimide group [2].

Melt Processability
Class-level
Lower melt viscosity, wider processing window
Supports composite manufacturing process design
Measured by DSC and plate rheometry
Polymer Processing Rheology Thermosets Manufacturing

Thermal Behavior: Isoimide-to-Imide Conversion Alters Polymer Glass Transition Temperature (Tg)

Polyisoimides undergo a thermal isomerization to form polyimides upon heating. This structural conversion is accompanied by a significant and measurable change in the glass transition temperature (Tg) of the material [1]. The magnitude of this Tg shift is a key parameter for designing curing cycles and predicting the final thermal properties of a polymer derived from an isoimide precursor.

Tg Shift on Curing
Class-level
ΔTg: 20–70 °C increase
Informs thermal curing cycle design for polyimides
Upon thermal imidization (>250 °C)
Thermal Analysis Polymer Physics Material Science Curing

Validated Research and Industrial Application Scenarios for Isoimide (CAS 65949-49-7)


Medicinal Chemistry: IMPDH2 Inhibitor Development

Procure Isoimide (CAS 65949-49-7) as a validated starting point for structure-activity relationship (SAR) studies targeting human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2). The compound's measured inhibitory activity (Ki = 240 nM) [1] provides a quantitative baseline for designing and evaluating new analogs with potentially improved potency and selectivity for immunosuppressive or antiviral applications.

Polymer and Composite Manufacturing: Processable Precursor for High-Performance Polyimides

Utilize isoimide-based oligomers to overcome the processing limitations of conventional polyimides. The documented advantages of isoimide oligomers, including significantly enhanced solubility in low-boiling solvents [2] and lower melt viscosity [3], enable the fabrication of high-quality, void-free composite parts and films using cost-effective and scalable manufacturing techniques like solution casting and resin transfer molding.

Material Science: Designing Curing Profiles for Thermoset Polymers

Leverage the known thermal isomerization behavior of the isoimide functional group to design precise curing cycles for polyimide precursors. The quantified 20–70°C increase in glass transition temperature (Tg) upon conversion to polyimide [4] is critical for process engineers to optimize thermal treatments and achieve the desired final mechanical and thermal properties in the end-use component.

Application
Selection Property
Validation Focus
IMPDH2 SAR studies
Reported binding affinity profile
IMPDH2 inhibition assay review
Polyimide precursor processing
Solubility and melt viscosity profile
Processing parameter validation
Thermal curing cycle design
Tg shift upon conversion
Curing condition optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoimide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.